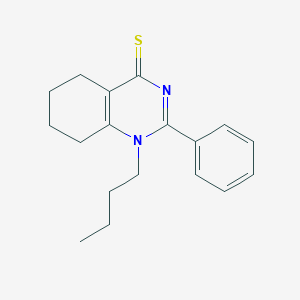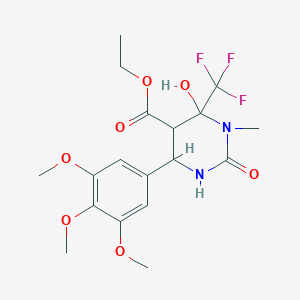
1-ブチル-2-フェニル-1,4,5,6,7,8-ヘキサヒドロキナゾリン-4-チオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a chemical compound that has attracted significant research attention due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities. In
科学的研究の応用
抗結核薬開発
最近の研究では、5,6,7,8-テトラヒドロキナゾリン誘導体が結核菌に対して有望な活性を示すことが示されています . この化合物の構造により、結核菌の必須酵素の阻害剤として、特に生物活性についてスクリーニングできる新規誘導体の合成が可能になります。 これには、ジヒドロ葉酸レダクターゼ(DHFR)、パントテン酸キナーゼ(Mt PanK)、およびFAD含有オキシドレダクターゼDprE1(Mt DprE1)などの酵素が含まれます . 特に多剤耐性株に対する新規抗結核薬を開発する可能性は、この化合物の重要な用途です。
抗糖尿病研究
テトラヒドロキナゾリン誘導体の抗結核の可能性を強調したのと同じ分子ドッキング研究では、β-グルコシダーゼに対する高い阻害活性が予測されました . この酵素は、抗糖尿病療法の標的であり、この化合物が糖尿病治療のための新規足場として役立つ可能性を示唆しています。 この化合物の有効性と安全性のさらなる研究により、糖尿病の管理における新しいアプローチにつながる可能性があります。
有機合成と官能基化
1-ブチル-2-フェニル-テトラヒドロキナゾリンの構造的特徴は、有機合成において不可欠な、容易な官能基化を可能にします . キナゾリン環のC2-tert-ブチル部分の保護基は、容易に開裂させることができ、さらなる化学修飾の機会が開かれます。 これにより、合成化合物の多様な配列を作成するための汎用性の高い試薬となります。
分析化学における用途
分析化学では、特に生物試料中のアンフェタミンの検出では、テトラヒドロキナゾリン誘導体をガスクロマトグラフィー法による固相マイクロ抽出中に内部標準として使用できます . この用途は、法医学および臨床毒性学において不可欠です。
医薬品合成
この化合物は、他の複雑な構造を生成するために環化を受けることができ、医薬品合成において価値があります . たとえば、パクリタキセルを組み込んだミセルナノ粒子製剤であるNK105の合成に使用できます。これは、がん治療薬の開発において重要です .
作用機序
The mechanism of action of 1-butyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 1-butyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione exhibits potent anti-inflammatory and antioxidant effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in vitro.
実験室実験の利点と制限
One of the main advantages of 1-butyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, its low solubility in water can make it difficult to use in certain experimental settings. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 1-butyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione. One area of interest is the development of more potent and selective analogs of this compound with improved pharmacokinetic properties. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to better understand its effects on cellular signaling pathways.
合成法
The synthesis of 1-butyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione involves the reaction of 2-aminobenzophenone with butyl isocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds via an isocyanate intermediate, which undergoes cyclization to form the quinazoline ring. The resulting product is a white crystalline solid with a melting point of 174-176 °C.
特性
IUPAC Name |
1-butyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-2-3-13-20-16-12-8-7-11-15(16)18(21)19-17(20)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBXPHYDSIKSMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B382971.png)
![ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-(5-methyl-2-furyl)-3-thiophenecarboxylate](/img/structure/B382973.png)
![5-(5-methyl-2-furyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382974.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B382975.png)
![Ethyl 2-[({[5-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-4-(5-methyl-2-furyl)-3-thiophenecarboxylate](/img/structure/B382977.png)
![N-(3-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B382978.png)
![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B382980.png)
![5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382982.png)
![2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B382984.png)
![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B382985.png)

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B382987.png)
![Methyl 5-(2-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B382989.png)
![2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B382990.png)
